(2,5-Dimethylpyridin-4-YL)boronic acid
Overview
Description
(2,5-Dimethylpyridin-4-YL)boronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is characterized by a boronic acid group attached to a pyridine ring substituted with two methyl groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethylpyridin-4-YL)boronic acid typically involves the borylation of 2,5-dimethylpyridine. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst under mild conditions . The reaction proceeds as follows:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halogenated pyridine derivative.
Transmetalation: The boron reagent transfers the boron moiety to the palladium complex.
Reductive Elimination: The final product, this compound, is formed through reductive elimination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethylpyridin-4-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The boronic acid can participate in nucleophilic substitution reactions, replacing the boronic acid group with other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
(2,5-Dimethylpyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Biology: The compound is explored for its potential in developing new pharmaceuticals and as a probe in biological assays.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2,5-Dimethylpyridin-4-YL)boronic acid involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the boron atom, which can interact with electron-rich sites in biological molecules. In medicinal applications, this property allows the compound to inhibit enzymes or modulate biological pathways by forming reversible covalent bonds with active site residues .
Comparison with Similar Compounds
- 2,4-Dimethoxy-5-pyrimidinylboronic acid
- 2-Aminopyridine-4-boronic acid, pinacol ester
- 4-Pyridinylboronic acid
Comparison: (2,5-Dimethylpyridin-4-YL)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in certain cross-coupling reactions where other boronic acids may not perform as well. Additionally, its ability to form reversible covalent bonds with biological targets sets it apart from other similar compounds, making it a valuable tool in medicinal chemistry .
Biological Activity
(2,5-Dimethylpyridin-4-YL)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₇H₈BNO₂
- Molecular Weight : 138.96 g/mol
- IUPAC Name : this compound
- SMILES : B(C1=CC(=NC=C1C)C)O
The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to inhibit enzymes that depend on diol-containing cofactors or substrates, which can disrupt various metabolic pathways critical for cell survival and proliferation .
Anticancer Properties
-
Inhibition of Cancer Cell Proliferation :
- Studies have shown that boronic acids can selectively inhibit the growth of cancer cells. For instance, this compound exhibits potent antiproliferative activity against various cancer cell lines, including breast cancer cells .
- The compound has demonstrated an IC₅₀ value in the low nanomolar range, indicating strong efficacy in inhibiting cell growth.
- Mechanisms of Action :
Enzyme Inhibition
This compound acts as a potent inhibitor of proteasomes and β-lactamases:
- Proteasome Inhibition : This compound is part of a class of proteasome inhibitors that can halt the degradation of proteins involved in cell cycle regulation and apoptosis .
- β-Lactamase Inhibition : It has been identified as an effective inhibitor against class C β-lactamases, which are critical for antibiotic resistance in bacteria .
Case Studies and Research Findings
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics when administered intravenously but requires optimization for better therapeutic concentrations at target sites . Safety assessments highlight potential hazards such as irritation upon contact but generally indicate manageable toxicity levels.
Properties
IUPAC Name |
(2,5-dimethylpyridin-4-yl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-5-4-9-6(2)3-7(5)8(10)11/h3-4,10-11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAHSCVGXNFJEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801274246 | |
Record name | B-(2,5-Dimethyl-4-pyridinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1788062-09-8 | |
Record name | B-(2,5-Dimethyl-4-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1788062-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2,5-Dimethyl-4-pyridinyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801274246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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